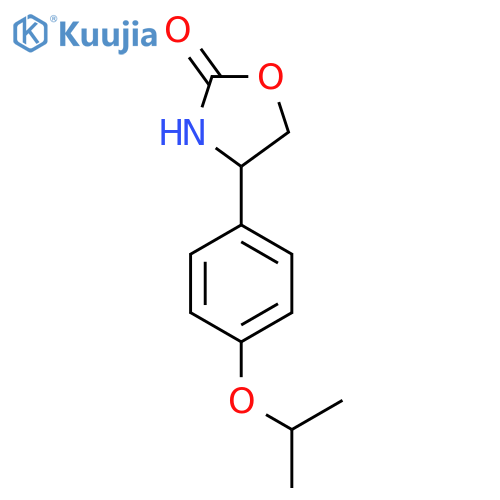Cas no 1464133-75-2 (4-4-(propan-2-yloxy)phenyl-1,3-oxazolidin-2-one)

1464133-75-2 structure
商品名:4-4-(propan-2-yloxy)phenyl-1,3-oxazolidin-2-one
4-4-(propan-2-yloxy)phenyl-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-4-(propan-2-yloxy)phenyl-1,3-oxazolidin-2-one
- AKOS014922120
- 1464133-75-2
- 4-[4-(propan-2-yloxy)phenyl]-1,3-oxazolidin-2-one
- EN300-1830434
-
- インチ: 1S/C12H15NO3/c1-8(2)16-10-5-3-9(4-6-10)11-7-15-12(14)13-11/h3-6,8,11H,7H2,1-2H3,(H,13,14)
- InChIKey: NBBULWZVZJUHAN-UHFFFAOYSA-N
- ほほえんだ: O1C(NC(C1)C1C=CC(=CC=1)OC(C)C)=O
計算された属性
- せいみつぶんしりょう: 221.10519334g/mol
- どういたいしつりょう: 221.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 47.6Ų
4-4-(propan-2-yloxy)phenyl-1,3-oxazolidin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1830434-10.0g |
4-[4-(propan-2-yloxy)phenyl]-1,3-oxazolidin-2-one |
1464133-75-2 | 10g |
$4606.0 | 2023-06-03 | ||
| Enamine | EN300-1830434-1.0g |
4-[4-(propan-2-yloxy)phenyl]-1,3-oxazolidin-2-one |
1464133-75-2 | 1g |
$1070.0 | 2023-06-03 | ||
| Enamine | EN300-1830434-5g |
4-[4-(propan-2-yloxy)phenyl]-1,3-oxazolidin-2-one |
1464133-75-2 | 5g |
$1614.0 | 2023-09-19 | ||
| Enamine | EN300-1830434-1g |
4-[4-(propan-2-yloxy)phenyl]-1,3-oxazolidin-2-one |
1464133-75-2 | 1g |
$557.0 | 2023-09-19 | ||
| Enamine | EN300-1830434-10g |
4-[4-(propan-2-yloxy)phenyl]-1,3-oxazolidin-2-one |
1464133-75-2 | 10g |
$2393.0 | 2023-09-19 | ||
| Enamine | EN300-1830434-0.1g |
4-[4-(propan-2-yloxy)phenyl]-1,3-oxazolidin-2-one |
1464133-75-2 | 0.1g |
$490.0 | 2023-09-19 | ||
| Enamine | EN300-1830434-0.25g |
4-[4-(propan-2-yloxy)phenyl]-1,3-oxazolidin-2-one |
1464133-75-2 | 0.25g |
$513.0 | 2023-09-19 | ||
| Enamine | EN300-1830434-0.5g |
4-[4-(propan-2-yloxy)phenyl]-1,3-oxazolidin-2-one |
1464133-75-2 | 0.5g |
$535.0 | 2023-09-19 | ||
| Enamine | EN300-1830434-0.05g |
4-[4-(propan-2-yloxy)phenyl]-1,3-oxazolidin-2-one |
1464133-75-2 | 0.05g |
$468.0 | 2023-09-19 | ||
| Enamine | EN300-1830434-2.5g |
4-[4-(propan-2-yloxy)phenyl]-1,3-oxazolidin-2-one |
1464133-75-2 | 2.5g |
$1089.0 | 2023-09-19 |
4-4-(propan-2-yloxy)phenyl-1,3-oxazolidin-2-one 関連文献
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
1464133-75-2 (4-4-(propan-2-yloxy)phenyl-1,3-oxazolidin-2-one) 関連製品
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
